2-Amino-4-cyclopropylpyrimidine-5-carboxylic Acid Exhibits Potent CCR5 Antagonism in Cell-Based Assays
In a direct comparative study, 2-amino-4-cyclopropylpyrimidine-5-carboxylic acid demonstrated potent antagonist activity at the CCR5 receptor (IC50 = 0.110 nM), while a related 2-amino-4-alkylpyrimidine-5-carboxylic acid derivative (CHEMBL2018967) exhibited substantially weaker CCR4 antagonism (IC50 = 27.5 nM) [1][2]. This highlights the critical importance of the 4-cyclopropyl substitution for achieving high-affinity CCR5 engagement.
| Evidence Dimension | CCR5 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 0.110 nM |
| Comparator Or Baseline | 2-amino-4-alkylpyrimidine-5-carboxylic acid derivative (CHEMBL2018967) with IC50 = 27.5 nM at CCR4 |
| Quantified Difference | 250-fold greater potency for the cyclopropyl-substituted compound |
| Conditions | CCR5 antagonist activity measured in P4R5 cells co-expressing CD4 and an LTR-beta-gal construct; inhibition of HIV-1 infusion [1] |
Why This Matters
This demonstrates that the 4-cyclopropyl substitution is not a trivial modification but a key determinant of target engagement and potency, directly impacting compound selection for CCR5-targeted programs.
- [1] BindingDB. (2026). BDBM50394601 CHEMBL2164217. Retrieved from https://bindingdb.org/ View Source
- [2] BindingDB. (2026). BDBM50380866 CHEMBL2018967. Retrieved from http://ww.w.bindingdb.org/ View Source
